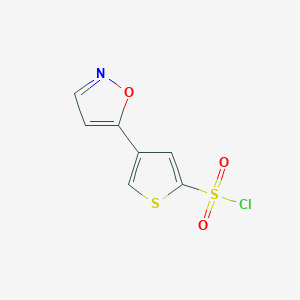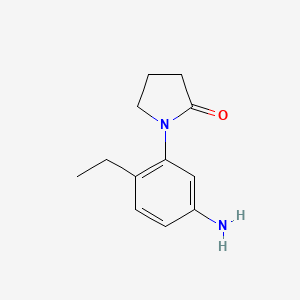
2-Isopropil-2,5-dihidro-1H-pirrol
Descripción general
Descripción
2-Isopropyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen. This compound is part of the pyrrole family, which are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
2-Isopropyl-2,5-dihydro-1H-pyrrole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Isopropyl-2,5-dihydro-1H-pyrrole may also interact with various biological targets.
Mode of Action
For instance, indole derivatives, which share a similar pyrrole ring structure, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Given the broad-spectrum biological activities of similar compounds like indole derivatives , it is plausible that 2-Isopropyl-2,5-dihydro-1H-pyrrole may influence a variety of biochemical pathways.
Result of Action
Based on the known effects of similar compounds, it is likely that the compound could have a range of potential effects, depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Isopropyl-2,5-dihydro-1H-pyrrole .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-2,5-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 1,4-diketones with ammonia or primary amines under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which then cyclizes to form the pyrrole ring.
Industrial Production Methods: In an industrial setting, the production of 2-Isopropyl-2,5-dihydro-1H-pyrrole may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 2-Isopropyl-2,5-dihydro-1H-pyrrole can lead to the formation of pyrrole-2-carboxylic acid.
Reduction: Reduction reactions can produce 2-Isopropyl-1H-pyrrole.
Substitution: Substitution reactions can result in the formation of various alkylated pyrroles.
Comparación Con Compuestos Similares
Indole
Pyrrole
2,5-Dihydro-1H-pyrrole
Propiedades
IUPAC Name |
2-propan-2-yl-2,5-dihydro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZZPRTEVQRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C=CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672453 | |
| Record name | 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756476-29-6 | |
| Record name | 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1501226.png)

![1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL](/img/structure/B1501230.png)
![1-Phenylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1501232.png)


![Carbamic acid, [(2S)-2-amino-3-methoxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1501247.png)
